N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide
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Overview
Description
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonation: Addition of sulfonyl groups to the aromatic ring.
Amidation: Formation of the amide bond between the sulfonylated aromatic compound and 2-methylbenzamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amino derivatives .
Scientific Research Applications
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting or activating enzymatic activities.
Interacting with receptors: Modulating receptor functions and signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide include:
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-4-methylbenzamide: Differing by the position of the methyl group on the benzamide ring.
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-3-methylbenzamide: Another positional isomer with the methyl group on the benzamide ring.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various specialized applications in scientific research and industry .
Properties
Molecular Formula |
C22H22N2O3S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-15-8-13-21(17(3)14-15)24-28(26,27)19-11-9-18(10-12-19)23-22(25)20-7-5-4-6-16(20)2/h4-14,24H,1-3H3,(H,23,25) |
InChI Key |
MMTDCCGDQAOMDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C)C |
Origin of Product |
United States |
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